N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-6-3-13-22(20)18-10-8-17(9-11-18)21-26(24,25)19-12-7-15-4-1-2-5-16(15)14-19/h7-12,14,21H,1-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQQCKETKEMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate phenyl halide and a Lewis acid catalyst.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydronaphthalene ring.
Reduction: Amine derivatives from the reduction of the sulfonamide group.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Modifications : The pyridazine group in introduces additional hydrogen-bonding sites, which could improve target binding but reduce blood-brain barrier penetration.
- Biological Activity: Pyrazolopyridine derivatives (e.g., 5a) in demonstrate that fused heterocycles enhance antioxidant activity, suggesting that the target compound’s pyrrolidinone group may confer similar benefits.
Antioxidant and Antitumor Activity
- Antioxidant Potency: Pyrazolopyridine derivative 5a (IC₅₀ < ascorbic acid) highlights the role of electron-rich heterocycles in radical scavenging .
- Antitumor Effects: Derivatives 8 and 10 in (HepG-2 IC₅₀ comparable to doxorubicin) feature fused quinoline or nicotinonitrile groups. The absence of such moieties in the target compound suggests its antitumor efficacy, if any, may rely on alternative mechanisms, such as sulfonamide-mediated enzyme inhibition.
Molecular and Physicochemical Properties
Analysis :
- The target compound’s LogP (~3.5–4.0) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Compared to the pyridazine derivative in , the pyrrolidinone group may reduce polarity, enhancing CNS penetration if required.
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
The structure includes a sulfonamide moiety, which is known for its biological relevance in various therapeutic contexts.
Antitumor Activity
Several studies have investigated the antitumor activity of compounds similar to this compound. For instance, a study reported the synthesis of novel tetrahydroquinoline derivatives with sulfonamide groups that exhibited potent antitumor effects. These derivatives were evaluated for their in vitro antitumor activity against various cancer cell lines.
Key Findings :
- Compounds with IC50 values lower than 25 µg/mL were found to be more potent than Doxorubicin, a well-known chemotherapeutic agent. For example:
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression.
- Induction of Apoptosis : Studies suggest that sulfonamide derivatives can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt the cell cycle at various checkpoints.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies highlighting the biological activity of related compounds:
These findings indicate that modifications in the chemical structure can significantly influence the biological activity of sulfonamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
